Cas no 1706447-02-0 (4-(4-tert-butylphenyl)-1-methylpyrrolidine-3-carboxylic acid)

4-(4-tert-butylphenyl)-1-methylpyrrolidine-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 4-(4-tert-butylphenyl)-1-methylpyrrolidine-3-carboxylic acid
- 1706447-02-0
- AKOS027456617
- 4-(4-tert-Butyl-phenyl)-1-methyl-pyrrolidine-3-carboxylic acid
- F1911-3988
- EN300-1454956
- 4-(4-(tert-Butyl)phenyl)-1-methylpyrrolidine-3-carboxylicacid
- 4-(4-(tert-Butyl)phenyl)-1-methylpyrrolidine-3-carboxylic acid
-
- Inchi: 1S/C16H23NO2/c1-16(2,3)12-7-5-11(6-8-12)13-9-17(4)10-14(13)15(18)19/h5-8,13-14H,9-10H2,1-4H3,(H,18,19)
- InChI Key: UCRDOIZCXCWVCJ-UHFFFAOYSA-N
- SMILES: OC(C1CN(C)CC1C1C=CC(=CC=1)C(C)(C)C)=O
Computed Properties
- Exact Mass: 261.172878976g/mol
- Monoisotopic Mass: 261.172878976g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 326
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 40.5Ų
- XLogP3: 0.7
4-(4-tert-butylphenyl)-1-methylpyrrolidine-3-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1454956-1.0g |
4-(4-tert-butylphenyl)-1-methylpyrrolidine-3-carboxylic acid |
1706447-02-0 | 95.0% | 1.0g |
$884.0 | 2025-02-21 | |
Enamine | EN300-1454956-0.1g |
4-(4-tert-butylphenyl)-1-methylpyrrolidine-3-carboxylic acid |
1706447-02-0 | 95.0% | 0.1g |
$779.0 | 2025-02-21 | |
Enamine | EN300-1454956-0.05g |
4-(4-tert-butylphenyl)-1-methylpyrrolidine-3-carboxylic acid |
1706447-02-0 | 95.0% | 0.05g |
$744.0 | 2025-02-21 | |
Enamine | EN300-1454956-10.0g |
4-(4-tert-butylphenyl)-1-methylpyrrolidine-3-carboxylic acid |
1706447-02-0 | 95.0% | 10.0g |
$3807.0 | 2025-02-21 | |
Enamine | EN300-1454956-500mg |
4-(4-tert-butylphenyl)-1-methylpyrrolidine-3-carboxylic acid |
1706447-02-0 | 500mg |
$849.0 | 2023-09-29 | ||
Enamine | EN300-1454956-5000mg |
4-(4-tert-butylphenyl)-1-methylpyrrolidine-3-carboxylic acid |
1706447-02-0 | 5000mg |
$2566.0 | 2023-09-29 | ||
Enamine | EN300-1454956-100mg |
4-(4-tert-butylphenyl)-1-methylpyrrolidine-3-carboxylic acid |
1706447-02-0 | 100mg |
$779.0 | 2023-09-29 | ||
Enamine | EN300-1454956-2500mg |
4-(4-tert-butylphenyl)-1-methylpyrrolidine-3-carboxylic acid |
1706447-02-0 | 2500mg |
$1735.0 | 2023-09-29 | ||
Enamine | EN300-1454956-250mg |
4-(4-tert-butylphenyl)-1-methylpyrrolidine-3-carboxylic acid |
1706447-02-0 | 250mg |
$814.0 | 2023-09-29 | ||
Enamine | EN300-1454956-5.0g |
4-(4-tert-butylphenyl)-1-methylpyrrolidine-3-carboxylic acid |
1706447-02-0 | 95.0% | 5.0g |
$2566.0 | 2025-02-21 |
4-(4-tert-butylphenyl)-1-methylpyrrolidine-3-carboxylic acid Related Literature
-
Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
-
2. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
-
Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
-
Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
Additional information on 4-(4-tert-butylphenyl)-1-methylpyrrolidine-3-carboxylic acid
Introduction to 4-(4-tert-butylphenyl)-1-methylpyrrolidine-3-carboxylic acid (CAS No. 1706447-02-0)
4-(4-tert-butylphenyl)-1-methylpyrrolidine-3-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1706447-02-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of pyrrolidine derivatives, which are known for their diverse biological activities and potential applications in drug development. The structural features of this molecule, particularly the presence of a 4-tert-butylphenyl group and a methylpyrrolidine core, contribute to its unique chemical properties and make it a subject of interest for synthetic chemists and biologists alike.
The 4-(4-tert-butylphenyl) moiety in the molecular structure introduces steric hindrance and electronic effects that can influence the compound's reactivity and interactions with biological targets. This feature is particularly valuable in designing molecules with enhanced binding affinity or selectivity. Additionally, the 1-methylpyrrolidine-3-carboxylic acid part of the molecule suggests potential roles in modulating enzyme activity or serving as a scaffold for further derivatization. These characteristics have positioned this compound as a promising candidate for various therapeutic applications.
In recent years, there has been growing interest in pyrrolidine derivatives due to their reported pharmacological activities. For instance, studies have shown that certain pyrrolidine-based compounds exhibit properties such as kinase inhibition, anti-inflammatory effects, and neuroprotective mechanisms. The specific substitution pattern in 4-(4-tert-butylphenyl)-1-methylpyrrolidine-3-carboxylic acid may confer unique advantages in these contexts, making it a valuable tool for researchers exploring new drug candidates.
One of the most compelling aspects of this compound is its potential as a building block for more complex molecules. The carboxylic acid group at the 3-position provides a reactive site for further functionalization, allowing chemists to modify the molecule's properties as needed. This flexibility is crucial in drug discovery, where precise tuning of molecular structure can significantly impact biological activity. Researchers have utilized similar strategies to develop novel therapeutics targeting various diseases, highlighting the importance of versatile intermediates like 4-(4-tert-butylphenyl)-1-methylpyrrolidine-3-carboxylic acid.
The synthesis of 4-(4-tert-butylphenyl)-1-methylpyrrolidine-3-carboxylic acid involves multi-step organic transformations that require careful optimization to achieve high yields and purity. Key steps typically include condensation reactions, cyclization processes, and functional group modifications. Advances in synthetic methodologies have enabled more efficient production routes, making it feasible to explore this compound's potential on a larger scale. Such improvements are essential for advancing preclinical studies and eventual clinical development.
From a biological perspective, the interaction between 4-(4-tert-butylphenyl)-1-methylpyrrolidine-3-carboxylic acid and biological targets remains an area of active investigation. Computational modeling and high-throughput screening techniques have been employed to identify potential binding sites and assess affinity. These approaches help researchers understand how the compound might function within biological systems and guide further modifications to enhance its therapeutic efficacy.
The pharmaceutical industry has increasingly recognized the value of specialized intermediates like 4-(4-tert-butylphenyl)-1-methylpyrrolidine-3-carboxylic acid in drug development pipelines. Companies are investing in libraries of such compounds to screen for new leads across different therapeutic areas. This trend underscores the compound's relevance in modern medicinal chemistry and its potential to contribute to next-generation treatments.
In conclusion, 4-(4-tert-butylphenyl)-1-methylpyrrolidine-3-carboxylic acid (CAS No. 1706447-02-0) represents a significant advancement in pharmaceutical chemistry. Its unique structural features, synthetic accessibility, and potential biological activities make it a compelling candidate for further research and development. As scientists continue to explore new frontiers in drug discovery, compounds like this will play an increasingly important role in shaping the future of medicine.
1706447-02-0 (4-(4-tert-butylphenyl)-1-methylpyrrolidine-3-carboxylic acid) Related Products
- 879151-90-3(5-Ethoxy-2-methyl-2H,3H,8H-furo3,2-gindole-7-carboxylic Acid)
- 2092139-41-6(Methyl 4-(2-hydroxypropan-2-yl)oxane-4-carboxylate)
- 2382596-13-4((3aS,4R,6S,6aR)-6-Amino-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxole-4-carboxylic acid)
- 2228120-23-6(methyl 4-amino-4-(5-bromo-1,3-thiazol-2-yl)butanoate)
- 2228369-91-1(3-(aminomethyl)-3-5-(2-methylcyclopropyl)furan-2-ylcyclobutan-1-ol)
- 2098034-55-8((3-Azidoazetidin-1-yl)(pyridin-3-yl)methanone)
- 301306-96-7(N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4,6-trimethylbenzamide)
- 1805539-69-8(3-(Aminomethyl)-2-(difluoromethyl)-5-iodo-4-(trifluoromethyl)pyridine)
- 331750-05-1(Methyl N-(2,3-dichlorophenyl)-N-(phenylsulfonyl)glycinate)
- 1342606-57-8(5-(3-methylthiophen-2-yl)thiophene-2-carboxylic acid)




